molecular formula C9H7F2NO5 B2457310 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid CAS No. 1178286-57-1

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

Cat. No.: B2457310
CAS No.: 1178286-57-1
M. Wt: 247.154
InChI Key: FCGJOVZTWKATIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7F2NO5 It is characterized by the presence of a difluoroethoxy group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxy-3-nitrobenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: 4-(2,2-Difluoroethoxy)-3-aminobenzoic acid.

    Reduction of the carboxylic acid group: 4-(2,2-Difluoroethoxy)-3-nitrobenzyl alcohol.

    Substitution of the difluoroethoxy group: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.

    4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid: Similar structure with an additional fluorine atom on the benzene ring.

Uniqueness

4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is unique due to the combination of its difluoroethoxy and nitro groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(9(13)14)3-6(7)12(15)16/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGJOVZTWKATIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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